molecular formula C6H13NO2 B12061220 L-Isoleucine-1-13C

L-Isoleucine-1-13C

Cat. No.: B12061220
M. Wt: 132.17 g/mol
InChI Key: AGPKZVBTJJNPAG-XDXFPRKMSA-N
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Description

L-Isoleucine-1-13C is a stable isotope-labeled compound of L-isoleucine, an essential branched-chain amino acid. The “1-13C” label indicates that the carbon at the first position of the isoleucine molecule is replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Isoleucine-1-13C typically involves the incorporation of the carbon-13 isotope into the isoleucine molecule. One common method is the use of a metabolic precursor, such as a 13C-labeled α-ketoacid, which is then converted into this compound through enzymatic or chemical reactions .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms that can incorporate the carbon-13 isotope into the amino acid. Chemical synthesis and extraction from natural sources are also employed, although fermentation is the primary method due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: L-Isoleucine-1-13C undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding keto acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often employs halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include keto acids, alcohol derivatives, and substituted isoleucine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of L-Isoleucine-1-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 label allows researchers to track its transformation and interactions within the body. The primary molecular targets include enzymes involved in amino acid metabolism, such as branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase .

Comparison with Similar Compounds

  • L-Leucine-1-13C
  • L-Valine-1-13C
  • L-Isoleucine-13C6
  • L-Isoleucine-13C6,15N

Comparison: L-Isoleucine-1-13C is unique due to its specific labeling at the first carbon position, which provides distinct advantages in NMR spectroscopy and metabolic studies. Compared to other labeled amino acids, it offers more precise tracking of metabolic pathways and interactions .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

132.17 g/mol

IUPAC Name

(2S,3S)-2-amino-3-methyl(113C)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i6+1

InChI Key

AGPKZVBTJJNPAG-XDXFPRKMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([13C](=O)O)N

Canonical SMILES

CCC(C)C(C(=O)O)N

Origin of Product

United States

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